molecular formula C24H21N5O3S B2616994 N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899348-61-9

N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2616994
CAS No.: 899348-61-9
M. Wt: 459.52
InChI Key: WODUWZUJQFSKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a sulfonyl-substituted benzene ring and an aryl amine moiety. The compound’s molecular framework includes:

  • A 2-methoxy-5-methylphenyl group attached to the amine position, which may enhance lipophilicity and membrane permeability.
  • A 4-methylbenzenesulfonyl group at position 3, contributing to electronic and steric effects that could modulate receptor binding.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-15-8-11-17(12-9-15)33(30,31)24-23-26-22(25-19-14-16(2)10-13-21(19)32-3)18-6-4-5-7-20(18)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODUWZUJQFSKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.

    Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused with a quinazoline ring through a series of reactions, often involving catalysts and specific reaction conditions.

    Introduction of Methoxy and Methylphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent:

  • In Vitro Studies : It exhibited significant antiproliferative activity against various cancer cell lines, including HepG2 cells, with IC50 values ranging from 1.83 to 4.24 µM. This performance surpasses that of established drugs like sorafenib.
  • Mechanistic Insights : The anti-proliferative effects are linked to the inhibition of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

Preliminary evaluations suggest that the compound may also possess antimicrobial properties:

  • Testing Against Bacterial Strains : The compound was tested against common bacterial strains using the agar disc-diffusion method, showing promising results against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).

Case Study 1: Anticancer Efficacy

A study focusing on quinazoline derivatives evaluated this compound for its anticancer properties. Findings indicated that it significantly inhibited cell proliferation in vitro and showed potential in vivo efficacy in animal models.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Data Summary

PropertyValue/Observation
Chemical FormulaC23H19N5O3SC_{23}H_{19}N_{5}O_{3}S
Antiproliferative IC501.83 - 4.24 µM (HepG2 cells)
Antimicrobial ActivityEffective against S. aureus and E. coli
Mechanisms of ActionReceptor binding; enzyme inhibition; gene expression modulation

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Reported Activity Source
N-(2-Methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 2-Methoxy-5-methylphenyl (amine)
- 4-Methylbenzenesulfonyl (position 3)
~478.5 (calculated) No direct activity data; inferred potential from structural analogs
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 4-Ethoxyphenyl (amine)
- Benzenesulfonyl (position 3)
485.5 No activity data reported; structural similarity suggests possible kinase inhibition
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 2-Methoxy-5-methylphenyl (amine)
- 3,4-Dimethylbenzenesulfonyl (position 3)
492.5 Higher lipophilicity predicted; no biological data
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine - 3,4-Diethoxyphenethyl (amine)
- 4-Methylphenyl (position 3)
498.6 Potential CNS activity due to diethoxy groups; untested
2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a) - Amino-malononitrile (amine)
- Unsubstituted triazoloquinazoline core
306.3 Moderate activity against Renal Cancer UO-31 (GP = 81.85%; mean growth = 100.20%)

Key Findings:

Core Structure vs. Bioactivity: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., compound 4i, 5n) exhibit superior anticancer activity compared to aryl-fused analogs like [1,2,3]triazolo[1,5-a]quinazolines . This suggests that the quinazoline core in the target compound may limit potency relative to thieno-fused derivatives. The sulfonyl group at position 3 is critical for stabilizing interactions with hydrophobic enzyme pockets. The 4-methyl substitution in the target compound may enhance binding compared to unsubstituted benzenesulfonyl groups (e.g., compound in ).

Sulfonyl group variations: The 3,4-dimethylbenzenesulfonyl substituent () adds steric bulk, which could hinder target engagement despite higher calculated lipophilicity.

Biological Activity Gaps :

  • While compound 6a () showed modest activity against renal cancer, the lack of data for sulfonyl-containing triazoloquinazolines highlights a need for targeted assays to evaluate their kinase inhibition or cytotoxic profiles.

Biological Activity

N-(2-Methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

  • Molecular Formula : C24H26N4O2S
  • Molecular Weight : 410.526 g/mol
  • CAS Number : 124937-85-5
  • Density : 1.2 g/cm³
  • Boiling Point : 575.1 °C

The compound's mechanism of action is primarily linked to its ability to inhibit specific kinases and inflammatory pathways. Recent studies have indicated that derivatives of triazoloquinazoline compounds can effectively bind to mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and JNK3, which are crucial in inflammatory responses and cancer progression .

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazoloquinazoline derivatives, compounds with similar scaffolds demonstrated IC50 values less than 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity . This suggests that the compound may effectively reduce pro-inflammatory cytokine production.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For example:

  • HepG2 Cell Line : IC50 values around 6.29 μM.
  • HCT-116 Cell Line : IC50 values as low as 2.44 μM.

These results indicate a strong potential for the compound in targeting cancer cells while maintaining lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The structural modifications in the triazoloquinazoline scaffold significantly influence biological activity. The presence of specific functional groups enhances binding affinity to target proteins and improves pharmacological effects. For instance:

  • The introduction of bulky substituents at certain positions has been correlated with increased cytotoxicity.
  • The presence of sulfonyl groups appears to enhance the compound's solubility and bioavailability .

Case Studies

StudyFindings
MDPI Study on Pyrazolo[1,5-a]quinazolinesIdentified compounds with potent anti-inflammatory activity; highlighted the importance of structural features for efficacy .
PMC Study on TriazoloquinazolinesDemonstrated significant cytotoxicity against HepG2 and HCT-116 cell lines; noted structure-dependent activity .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group absence of protons) .
  • HPLC-MS : Quantify purity (>95%) and detect trace intermediates using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, particularly for sulfonyl group orientation .

How does the sulfonyl group influence the compound’s reactivity and stability?

Basic
The 4-methylbenzenesulfonyl group enhances electrophilicity at the triazole ring, enabling:

  • Nucleophilic substitutions (e.g., with amines or thiols) in polar aprotic solvents like DMF .
  • Hydrolytic stability : The sulfonyl group resists hydrolysis under physiological pH (tested via accelerated stability studies at pH 2–9) .
  • Oxidative resistance : Stable to H₂O₂ but degrades under strong oxidants (KMnO₄), confirmed by TLC monitoring .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Advanced

  • Modify substituents : Compare analogues with varying sulfonyl (e.g., 4-Cl, 4-OCH₃) or methoxy groups to assess potency shifts. For example, 4-methylbenzenesulfonyl improves solubility, while 3,4-diethoxy analogues enhance receptor binding .
  • Assay selection : Use kinase inhibition assays (e.g., EGFR or VEGFR2) and correlate IC₅₀ values with LogP calculations to balance hydrophobicity and activity .
  • Data analysis : Apply multivariate regression to identify key descriptors (e.g., Hammett σ values for substituents) .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Control variables : Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For instance, conflicting IC₅₀ values in cancer cells may arise from differences in ATP concentrations in kinase assays .
  • Metabolic stability checks : Perform liver microsome assays to rule out rapid degradation masking true activity .
  • Cross-validate : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) to confirm target engagement .

What computational strategies predict binding modes and pharmacokinetic properties?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with targets like PARP-1. Focus on sulfonyl oxygen hydrogen bonds with Arg/Lys residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., root-mean-square deviation <2 Å indicates stable binding) .
  • ADMET prediction : SwissADME calculates bioavailability (TPSA >60 Ų reduces BBB penetration) and CYP450 inhibition risks .

How to evaluate enzymatic inhibition mechanisms and off-target effects?

Q. Advanced

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations. For example, competitive inhibition shows increased KmK_m without VmaxV_{max} change .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (>50% inhibition at 1 µM flagged) .
  • Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to visualize binding site interactions .

What strategies improve compound stability under physiological conditions?

Q. Advanced

  • Prodrug design : Mask the sulfonyl group as a tert-butyl ester to enhance plasma stability (hydrolyzes in target tissues) .
  • Lyophilization : Formulate with cyclodextrins to prevent degradation in aqueous buffers (test via 14-day stability at 4°C and 25°C) .
  • Light protection : Store in amber vials; UV-Vis spectra show degradation peaks at 320 nm under light exposure .

Tables for Key Comparisons:

Table 1 : Biological Activity of Structural Analogues

Substituent (R)Target IC₅₀ (nM)LogPNotes
4-Methylbenzenesulfonyl12 ± 2 (EGFR)3.1Optimal solubility/activity
4-Chlorobenzenesulfonyl8 ± 1 (EGFR)3.9Higher potency, lower solubility
3,4-Diethoxy (Control)45 ± 5 (EGFR)2.7Improved binding, reduced LogP

Table 2 : Reaction Yields Under Different Catalysts

CatalystSolventTemperatureYield (%)Purity (HPLC)
CuIDMF80°C6592
Pd/CToluene110°C7896
No catalystEtOHReflux3285

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.